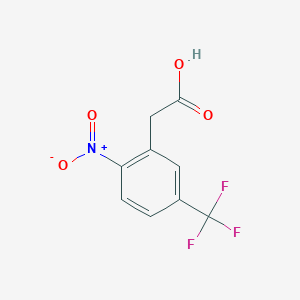

2-Nitro-5-(trifluoromethyl)phenylacetic acid

Description

2-Nitro-5-(trifluoromethyl)phenylacetic acid (CAS: 927801-01-2) is a nitro-substituted phenylacetic acid derivative with a trifluoromethyl group at the 5-position and a nitro group at the 2-position of the aromatic ring. Its structure combines electron-withdrawing groups (nitro and trifluoromethyl), which influence its acidity, solubility, and reactivity. This compound is primarily utilized as a synthetic intermediate in agrochemical and pharmaceutical research, though specific applications require further characterization .

Properties

IUPAC Name |

2-[2-nitro-5-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO4/c10-9(11,12)6-1-2-7(13(16)17)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJIRIPMRUCZMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-5-(trifluoromethyl)phenylacetic acid typically involves the nitration of 5-(trifluoromethyl)phenylacetic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar nitration reactions but on a larger scale. The process would require careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Nitro-5-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Esterification: Alcohols with acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products:

Reduction: 2-Amino-5-(trifluoromethyl)phenylacetic acid.

Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

Esterification: Esters of 2-Nitro-5-(trifluoromethyl)phenylacetic acid.

Scientific Research Applications

Chemical Properties and Structure

The compound features a phenylacetic acid backbone with a nitro group and a trifluoromethyl group attached to the aromatic ring. Its molecular formula is , and it has a molecular weight of approximately 249.14 g/mol. The presence of electron-withdrawing groups significantly influences its chemical reactivity and biological activity.

Chemistry

2-Nitro-5-(trifluoromethyl)phenylacetic acid serves as an intermediate in the synthesis of various complex organic molecules. Its unique structure allows for multiple chemical transformations, making it valuable in the development of pharmaceuticals and agrochemicals.

Biology

Research has indicated potential biological activities associated with this compound, particularly:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of bacteria, including both Gram-positive and Gram-negative strains. Studies suggest that it disrupts bacterial cell membranes, leading to cell lysis.

- Anti-inflammatory Properties : Investigations into its effects on inflammatory pathways have shown that it may modulate inflammation, potentially offering applications in pain management.

Medicine

Ongoing research is focused on the pharmacological potential of 2-Nitro-5-(trifluoromethyl)phenylacetic acid. Its interactions with specific receptors are being studied to elucidate its role in pain modulation and inflammation control, which could lead to novel therapeutic applications.

Antimicrobial Studies

In vitro studies have demonstrated that 2-Nitro-5-(trifluoromethyl)phenylacetic acid exhibits notable antimicrobial activity. The mechanism appears to involve the disruption of bacterial cell membranes, leading to significant cell lysis.

Inflammation Models

Animal models have shown that administration of this compound results in reduced edema and lower levels of inflammatory cytokines compared to control groups. These findings suggest that it may inhibit pro-inflammatory mediators.

Pain Management Trials

Preliminary trials focusing on pain modulation indicate that 2-Nitro-5-(trifluoromethyl)phenylacetic acid may reduce pain sensitivity in models of neuropathic pain. Further studies are necessary to confirm these findings and explore underlying mechanisms.

Mechanism of Action

The mechanism of action of 2-Nitro-5-(trifluoromethyl)phenylacetic acid and its derivatives depends on the specific application and target. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, influencing its interaction with biological targets such as enzymes and receptors.

Comparison with Similar Compounds

Structural Isomers and Derivatives

Key structural analogs include:

| Compound Name | CAS Number | Substituent Positions | Functional Groups |

|---|---|---|---|

| 2-Nitro-5-(trifluoromethyl)phenylacetic acid | 927801-01-2 | 2-NO₂, 5-CF₃ | Carboxylic acid (-COOH) |

| 4-Nitro-2-(trifluoromethyl)phenylacetic acid | 199469-91-5 | 4-NO₂, 2-CF₃ | Carboxylic acid (-COOH) |

| 5-Fluoro-2-nitrophenylacetic acid | Not provided | 2-NO₂, 5-F | Carboxylic acid (-COOH) |

| 3-Fluoro-5-(trifluoromethyl)phenylacetic acid | 195447-79-1 | 3-F, 5-CF₃ | Carboxylic acid (-COOH) |

Key Observations :

- Substituent Position Effects: The position of nitro (NO₂) and trifluoromethyl (CF₃) groups significantly impacts electronic properties.

- Halogen vs. Trifluoromethyl : Replacing CF₃ with fluorine (e.g., 5-Fluoro-2-nitrophenylacetic acid) reduces steric bulk and electron-withdrawing effects, which may enhance solubility in polar solvents .

Physical and Chemical Properties

Available data for select analogs:

| Compound | Melting Point (°C) | Solubility | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-Nitro-5-(trifluoromethyl)phenylacetic acid | Not reported | Likely soluble in DMSO, methanol* | ~225.14 (calculated) |

| 3-Fluoro-5-(trifluoromethyl)phenylacetic acid | 109–112 | Soluble in DMSO, methanol | 222.14 |

| 5-Fluoro-2-nitrophenylacetic acid | Not reported | Not explicitly stated | 199.14 |

*Inferred from analog behavior (e.g., 3-Fluoro-5-(trifluoromethyl)phenylacetic acid dissolves in DMSO and methanol) .

Key Observations :

- Melting Points: The presence of CF₃ and NO₂ groups likely increases melting points compared to non-fluorinated analogs due to enhanced intermolecular interactions (e.g., dipole-dipole forces) .

- Solubility : Nitro and CF₃ groups reduce aqueous solubility but enhance solubility in organic solvents like toluene or xylene, as seen in related agrochemical syntheses (e.g., Acifluorfen production uses toluene as a solvent) .

Role in Agrochemical Intermediates

2-Nitro-5-(trifluoromethyl)phenylacetic acid shares structural motifs with herbicides such as Acifluorfen and Fomesafen, where nitro and trifluoromethyl phenoxy groups are critical for bioactivity . For example:

- Acifluorfen Synthesis: Involves nitro-substituted phenoxy benzoic acids, highlighting the importance of nitro positioning for herbicidal activity .

- Functionalization Potential: The carboxylic acid group in the target compound allows for derivatization into esters or amides, akin to the conversion of benzoic acid to methyl esters in Acifluorfen production .

Pharmaceutical Relevance

The target compound’s nitro group could serve as a precursor for amine formation via reduction, enabling further heterocyclic chemistry.

Biological Activity

2-Nitro-5-(trifluoromethyl)phenylacetic acid is an organic compound notable for its diverse biological activities, including antimicrobial and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

Chemical Formula: CHFNO

Molecular Weight: 251.14 g/mol

The compound features a nitro group (-NO) and a trifluoromethyl group (-CF) attached to a phenyl ring, which is linked to an acetic acid moiety. These functional groups contribute to its unique chemical reactivity and biological interactions.

The biological activity of 2-Nitro-5-(trifluoromethyl)phenylacetic acid is influenced by its chemical structure:

- Nitro Group: Can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial effects.

- Trifluoromethyl Group: Enhances lipophilicity and metabolic stability, influencing interactions with biological targets such as enzymes and receptors.

Antimicrobial Properties

Research indicates that 2-Nitro-5-(trifluoromethyl)phenylacetic acid exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in preclinical models. It may inhibit pathways involved in inflammation, making it a candidate for further exploration in inflammatory disease therapies.

Comparative Analysis with Related Compounds

The biological activity of 2-Nitro-5-(trifluoromethyl)phenylacetic acid can be compared with its isomers:

| Compound Name | Position of Nitro Group | Biological Activity |

|---|---|---|

| 2-Nitro-4-(trifluoromethyl)phenylacetic acid | Para | Moderate antimicrobial activity |

| 2-Nitro-3-(trifluoromethyl)phenylacetic acid | Meta | Low anti-inflammatory effects |

| 2-Nitro-5-(trifluoromethyl)phenylacetic acid | Ortho | Significant antimicrobial and anti-inflammatory properties |

This table illustrates how the position of the nitro group affects the compound's reactivity and biological efficacy.

Case Studies

-

Antimicrobial Efficacy Study:

A study evaluated the antimicrobial effectiveness of various derivatives of phenylacetic acids, including 2-Nitro-5-(trifluoromethyl)phenylacetic acid. The results indicated that this compound exhibited superior activity against Gram-positive bacteria, highlighting its potential as a therapeutic agent in infectious diseases. -

Anti-inflammatory Research:

In a model of induced inflammation, the administration of 2-Nitro-5-(trifluoromethyl)phenylacetic acid resulted in a significant reduction in inflammatory markers compared to control groups. This suggests its utility in developing treatments for chronic inflammatory conditions.

Q & A

Q. How can computational models predict the compound’s reactivity in photochemical reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.